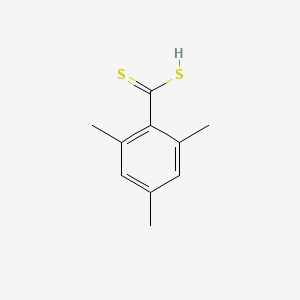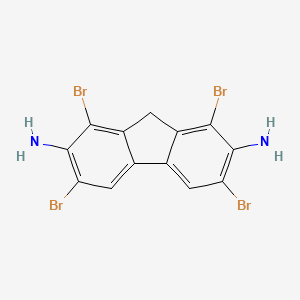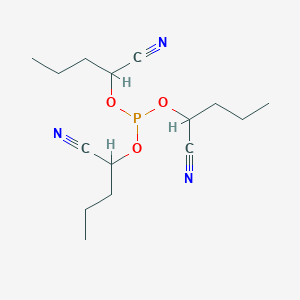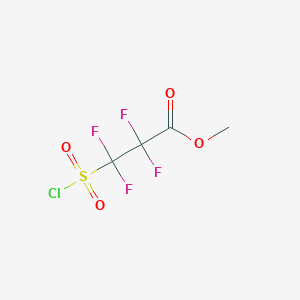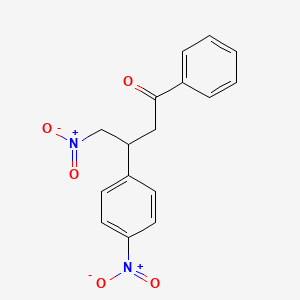
1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- is a complex organic compound characterized by its unique structure, which includes nitro and phenyl groups attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the nitration of a phenyl-substituted butanone derivative, followed by further functional group modifications. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phenyl groups may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroacetophenone: Similar in structure but lacks the butanone backbone.
4-Nitrobenzophenone: Contains a similar nitro-phenyl structure but with different substituents.
4-Nitrobenzaldehyde: Shares the nitro-phenyl group but has an aldehyde functional group instead of a ketone.
Uniqueness
1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- is unique due to its combination of nitro and phenyl groups attached to a butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
75141-81-0 |
|---|---|
Formule moléculaire |
C16H14N2O5 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H14N2O5/c19-16(13-4-2-1-3-5-13)10-14(11-17(20)21)12-6-8-15(9-7-12)18(22)23/h1-9,14H,10-11H2 |
Clé InChI |
VQNGFFCDFCPMQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


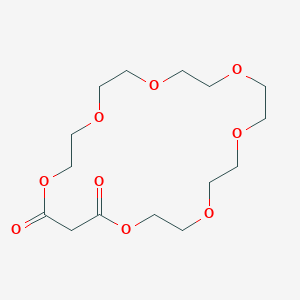
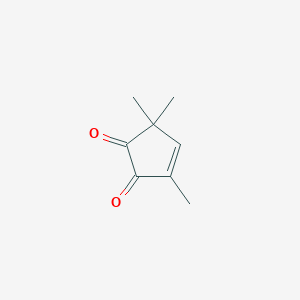
![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
